(S)-Alprenolol hydrochloride

描述

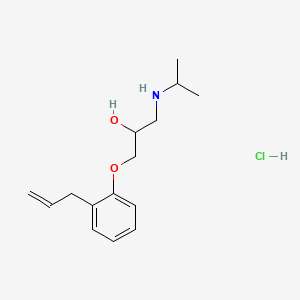

Structure

3D Structure of Parent

属性

CAS 编号 |

15132-12-4 |

|---|---|

分子式 |

C15H24ClNO2 |

分子量 |

285.81 g/mol |

IUPAC 名称 |

(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/t14-;/m0./s1 |

InChI 键 |

RRCPAXJDDNWJBI-UQKRIMTDSA-N |

手性 SMILES |

CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O.Cl |

规范 SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |

外观 |

Solid powder |

其他CAS编号 |

13655-52-2 13707-88-5 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol Alfeprol Alpheprol Alprenolol Alprenolol Hydrochloride Aptin Aptin Duriles Aptin-Duriles Aptina AptinDuriles Aptine H 56 28 H-56-28 H5628 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (S)-Alprenolol Hydrochloride on Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Alprenolol hydrochloride is the pharmacologically active stereoisomer of alprenolol (B1662852), a non-selective beta-adrenergic receptor antagonist.[1] It exerts its effects by competitively binding to beta-adrenergic receptors (β-ARs), primarily the β1 and β2 subtypes, thereby inhibiting the physiological responses to endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[2][3] This antagonism blocks the canonical Gs protein-coupled signaling cascade, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This guide provides a detailed examination of the molecular interactions, quantitative pharmacology, and experimental methodologies used to characterize the mechanism of action of (S)-Alprenolol on beta-receptors.

Core Mechanism of Action: Competitive Antagonism

(S)-Alprenolol functions as a competitive antagonist at beta-adrenergic receptors. This means it binds reversibly to the same site as endogenous agonists (epinephrine, norepinephrine) but does not activate the receptor.[1] By occupying the binding site, it prevents agonist-mediated receptor activation. The (S)-enantiomer is significantly more potent than its (R)-counterpart, highlighting the stereospecific nature of the interaction with the receptor's binding pocket.

The primary downstream effect of this blockade occurs via the G-protein coupled receptor (GPCR) signaling pathway. Beta-1 and beta-2 adrenergic receptors are canonically coupled to the stimulatory G-protein, Gs. Agonist binding normally triggers a conformational change, leading to Gs activation, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cAMP. (S)-Alprenolol's blockade of the receptor prevents this entire cascade.[4]

Signaling Pathway Blockade

The binding of (S)-Alprenolol to the β-AR prevents the agonist-induced activation of the Gs protein signaling pathway. This inhibition results in decreased adenylyl cyclase activity and a subsequent reduction in intracellular cAMP production, mitigating the downstream physiological effects mediated by Protein Kinase A (PKA).

Quantitative Pharmacology: Receptor Binding Affinity

The affinity of (S)-Alprenolol for human β-adrenergic receptor subtypes has been quantified through radioligand binding studies. These experiments determine the equilibrium dissociation constant (Kd or Ki), a measure of how tightly the drug binds to the receptor. A lower Ki value indicates a higher binding affinity. Data from whole-cell binding studies using Chinese Hamster Ovary (CHO) cells stably expressing human β-receptor subtypes provide a clear profile of alprenolol's affinity.[5][6]

| Parameter | Human β1-AR | Human β2-AR | Human β3-AR | Reference |

| pKd | 8.01 ± 0.04 | 9.22 ± 0.05 | 6.81 ± 0.08 | [5] |

| Ki (nM) | 9.77 | 0.60 | 154.9 | Calculated |

| Selectivity Ratio (vs β1) | 1x | 16.2x (β1/β2) | 0.06x (β1/β3) | [5] |

Note: Ki values were calculated from the pKd values (Ki = 10-pKd M) and converted to nM. The data indicate that (S)-Alprenolol has the highest affinity for the β2-adrenoceptor, followed by the β1 and β3 subtypes.[5]

Experimental Protocols

The characterization of (S)-Alprenolol's interaction with β-receptors relies on standardized in-vitro pharmacological assays.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (S)-Alprenolol by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of (S)-Alprenolol for β-AR subtypes.

Methodology:

-

Cell Culture & Membrane Preparation: CHO cells stably expressing high levels of the human β1, β2, or β3-adrenoceptor are cultured.[7] Whole cells are harvested and subjected to homogenization and differential centrifugation to isolate a membrane fraction rich in receptors. Protein concentration is determined via a BCA or Bradford assay.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (e.g., 5-20 µg protein/well).

-

A fixed concentration of a high-affinity radioligand (e.g., ³H-CGP 12177 at a concentration near its Kd, ~0.2 nM).[5]

-

Increasing concentrations of unlabeled (S)-Alprenolol (e.g., 10⁻¹² M to 10⁻⁵ M).

-

For non-specific binding (NSB) determination, a high concentration of a non-radiolabeled antagonist (e.g., 1 µM propranolol) is used instead of (S)-Alprenolol.

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating bound from free radioligand. The filters are washed multiple times with ice-cold assay buffer.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The resulting competition curve (Specific Binding vs. log[(S)-Alprenolol]) is fitted to a one-site competition model to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Accumulation)

This assay measures the ability of (S)-Alprenolol to inhibit the functional response (cAMP production) induced by a β-AR agonist.

Objective: To determine the functional potency (IC50) and antagonist affinity (pA2) of (S)-Alprenolol.

Methodology:

-

Cell Culture: Whole cells expressing the target β-AR subtype are seeded in 96- or 384-well plates.

-

Pre-incubation: Cells are pre-incubated with increasing concentrations of (S)-Alprenolol for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Stimulation: Cells are then stimulated with a fixed concentration of a β-AR agonist, typically isoproterenol (B85558) at its EC80 concentration (the concentration that elicits 80% of the maximal response), for 15-30 minutes.[8]

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured. Common detection methods include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Bioluminescence-based assays (e.g., cAMP-Glo™): Based on the principle that cAMP activates PKA, which depletes ATP, thereby reducing light output from a coupled luciferase reaction.[9]

-

-

Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the log concentration of (S)-Alprenolol to determine the IC50 value. To determine the antagonist affinity constant (Kb) and its logarithmic form (pA2), Schild analysis is performed. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of (S)-Alprenolol. The dose ratio (the factor by which the agonist concentration must be increased to overcome the antagonist) is calculated, and a Schild plot (log(dose ratio - 1) vs. log[Antagonist]) is constructed. The x-intercept of this plot provides the pA2 value, which theoretically equals the pKb.

Conclusion

This compound is a potent, non-selective β-adrenergic antagonist with a clear preference for the β2 subtype over the β1 and β3 subtypes in terms of binding affinity. Its mechanism of action is rooted in competitive, reversible binding to the receptor, leading to the inhibition of the canonical Gs/adenylyl cyclase/cAMP signaling pathway. The quantitative pharmacology and functional characteristics of this compound have been thoroughly elucidated using standard in-vitro techniques such as radioligand binding and cAMP accumulation assays, confirming its role as a classical beta-blocker. This detailed understanding is fundamental for its application in research and for the development of next-generation adrenergic modulators.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of the cAMP-elevating effects of isoproterenol and forskolin in cardiac myocytes by treatments that cause increases in cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Binding of (S)-Alprenolol to Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereospecific binding of the (S)-enantiomer of Alprenolol (B1662852) to β-adrenergic receptors. It covers the quantitative aspects of this interaction, detailed experimental methodologies for its characterization, and the downstream signaling consequences. This document is intended to serve as a comprehensive resource for professionals in pharmacology and drug development.

Introduction: The Principle of Stereospecificity

Alprenolol, a non-selective β-adrenergic receptor antagonist, possesses a chiral center, leading to the existence of two stereoisomers: (S)-Alprenolol and (R)-Alprenolol. The spatial arrangement of substituents around this chiral carbon dictates the molecule's three-dimensional structure and, consequently, its ability to interact with the chiral environment of the β-adrenergic receptor binding pocket. The differential binding affinity and functional activity between these enantiomers, a phenomenon known as stereospecificity, is a cornerstone of molecular pharmacology. Experimental evidence consistently demonstrates that the biological activity of Alprenolol resides almost exclusively in the (S)-isomer.[1][2][3]

Quantitative Analysis of Stereospecific Binding

The binding of Alprenolol enantiomers to β-adrenergic receptors has been quantified through various radioligand binding assays. These studies consistently reveal a significantly higher affinity of the (S)-enantiomer for these receptors compared to the (R)-enantiomer. The dissociation constant (Kd) and the inhibition constant (Ki) are key parameters used to quantify this affinity.

Table 1: Binding Affinity of Alprenolol Enantiomers for β-Adrenergic Receptors

| Enantiomer | Receptor Source | Radioligand | Binding Parameter | Value (nM) | Fold Difference ((R) vs (S)) |

| (S)-(-)-Alprenolol | Canine Myocardium | (-)-[³H]Alprenolol | Kd | 7-11[2] | ~100-fold more potent than (+) isomer[2][4] |

| (S)-(-)-Alprenolol | Human Lymphocytes | (-)-[³H]Alprenolol | Kd | ~10[1][3] | 9 to 300-fold more potent than (+) isomer[1][3] |

| (S)-(-)-Alprenolol | Frog Erythrocytes | (-)-[³H]Alprenolol | Kd | 5-10[4] | ~100-fold more potent than (+) isomer[4] |

| (R)-(+)-Alprenolol | Various | (-)-[³H]Alprenolol | Ki (estimated) | >500 | - |

Note: Specific Ki values for the (R)-(+)-enantiomer are less frequently reported due to its significantly lower affinity, but its potency is consistently shown to be orders of magnitude lower than the (S)-(-)-enantiomer.[2][3][4]

Experimental Protocols

The characterization of (S)-Alprenolol's binding to β-adrenergic receptors relies on robust experimental methodologies. The following sections detail the protocols for the most common assays employed.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor. For Alprenolol, tritiated (S)-Alprenolol ([³H]-(S)-Alprenolol) is commonly used.

Objective: To determine the density of β-adrenergic receptors (Bmax) and the dissociation constant (Kd) of (S)-Alprenolol.

Materials:

-

Membrane preparation from a tissue or cell line expressing β-adrenergic receptors (e.g., canine myocardium, human lymphocytes, or transfected cell lines).[2][3]

-

(-)-[³H]Alprenolol (specific activity ~17-25 Ci/mmol).

-

Unlabeled (S)-Alprenolol and (R)-Alprenolol.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing the receptors. Resuspend the final membrane pellet in the binding buffer.

-

Incubation: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of (-)-[³H]Alprenolol. For each concentration, prepare a parallel set of tubes containing an excess of unlabeled (S)-Alprenolol to determine non-specific binding.

-

Equilibrium: Incubate the tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (typically 15-30 minutes).[2][3]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of (-)-[³H]Alprenolol. The data can be analyzed using Scatchard analysis or non-linear regression to determine Bmax and Kd.

Competition Binding Assay: To determine the Ki of unlabeled ligands (e.g., (R)-Alprenolol), a fixed concentration of (-)-[³H]Alprenolol is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the downstream effect of β-adrenergic receptor activation, which is the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Objective: To determine the potency of Alprenolol enantiomers in antagonizing agonist-stimulated adenylyl cyclase activity.

Materials:

-

Membrane preparation.

-

β-adrenergic agonist (e.g., Isoproterenol).

-

(S)-Alprenolol and (R)-Alprenolol.

-

Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP standard.

-

cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

Procedure:

-

Pre-incubation: Pre-incubate the membrane preparation with varying concentrations of (S)-Alprenolol or (R)-Alprenolol.

-

Stimulation: Initiate the adenylyl cyclase reaction by adding the assay buffer containing a fixed concentration of the β-adrenergic agonist (e.g., Isoproterenol).

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by boiling).

-

cAMP Measurement: Measure the amount of cAMP produced using a suitable cAMP assay kit.

-

Data Analysis: Plot the percentage of inhibition of agonist-stimulated cAMP production against the concentration of the Alprenolol enantiomer. The concentration that produces 50% inhibition is the IC50 value.

Signaling Pathways and Visualizations

The binding of an agonist to the β-adrenergic receptor initiates a cascade of intracellular events. As an antagonist, (S)-Alprenolol blocks this cascade.

β-Adrenergic Receptor Signaling Pathway

Upon activation by an agonist, the β-adrenergic receptor, a G-protein coupled receptor (GPCR), couples to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. (S)-Alprenolol, by competitively binding to the receptor, prevents the initial agonist binding and subsequent activation of this pathway.

Caption: β-Adrenergic receptor signaling pathway and its inhibition by (S)-Alprenolol.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the binding characteristics of (S)-Alprenolol.

References

- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 2. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of adenylate cyclase-coupled beta-adrenergic receptors in frog erythrocytes with (minus)-[3-H] alprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Alprenolol Hydrochloride as a 5-HT1A Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Alprenolol hydrochloride's role as a 5-hydroxytryptamine-1A (5-HT1A) receptor antagonist. It covers its mechanism of action, binding affinity, and effects on downstream signaling pathways. This document also includes detailed experimental protocols for key assays and visual representations of signaling cascades and experimental workflows to support research and drug development efforts in this area.

Introduction to (S)-Alprenolol and the 5-HT1A Receptor

(S)-Alprenolol, the levorotatory enantiomer of alprenolol, is a non-selective beta-adrenergic receptor antagonist that also exhibits notable antagonist activity at serotonin (B10506) 5-HT1A receptors.[1][2] While its beta-blocking properties are well-documented in the context of cardiovascular diseases, its interaction with the 5-HT1A receptor presents a valuable tool for neuropharmacological research. The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system, including the cerebral cortex, hippocampus, and raphe nuclei. It plays a crucial role in modulating mood, anxiety, and cognitive functions. As an inhibitory autoreceptor on serotonergic neurons and a postsynaptic heteroreceptor, the 5-HT1A receptor is a key target for the development of anxiolytics, antidepressants, and antipsychotics.

Mechanism of Action and Downstream Signaling

This compound acts as a competitive antagonist at the 5-HT1A receptor. By binding to the receptor, it blocks the binding of the endogenous agonist serotonin (5-HT) and other agonists, thereby inhibiting the receptor's downstream signaling cascades.

The 5-HT1A receptor primarily couples to inhibitory G-proteins of the Gαi/o family. Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. These subunits then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. Additionally, it can inhibit voltage-gated Ca2+ channels, reducing calcium influx.

-

Activation of MAPK/ERK and Akt Pathways: The 5-HT1A receptor can also signal through pathways typically associated with growth factors, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. This signaling is often mediated by the Gβγ subunit and can involve the transactivation of receptor tyrosine kinases.

(S)-Alprenolol, by blocking the initial step of receptor activation, prevents these downstream signaling events from occurring in response to agonist stimulation.

The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor and the antagonistic action of (S)-Alprenolol.

Quantitative Data on this compound

The following tables summarize the available quantitative data for alprenolol's interaction with the 5-HT1A receptor. It is important to note that much of the publicly available data pertains to the racemic mixture (RS)-Alprenolol.

Table 1: Binding Affinity of Alprenolol for the 5-HT1A Receptor

| Compound | Receptor Species | Preparation | Radioligand | Ki (nM) | Reference |

| (RS)-Alprenolol | Rat | Hippocampal Membranes | [3H]8-OH-DPAT | 34 | [3] |

Table 2: Functional Antagonism of Alprenolol at the 5-HT1A Receptor

| Compound | Assay Type | Agonist | Functional Response Measured | IC50/Kb (nM) | Reference |

| (-)-Alprenolol | In vivo behavioral assay | 8-OH-DPAT | Antagonism of 8-OH-DPAT-induced behavioral syndrome | Not Quantified | [1][2] |

Note: While (-)-Alprenolol has been shown to be an effective 5-HT1A antagonist in functional assays, specific IC50 or Kb values from in vitro functional assays are not available in the reviewed literature. Further studies, such as Schild analysis, would be required to determine a precise antagonist dissociation constant (Kb).

Experimental Protocols

Detailed below are methodologies for key experiments used to characterize the antagonist properties of compounds like this compound at the 5-HT1A receptor.

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from cells expressing recombinant human 5-HT1A receptors or from brain regions rich in 5-HT1A receptors (e.g., hippocampus).

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist) or [3H]WAY-100635 (a 5-HT1A antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM Serotonin or another suitable 5-HT1A ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus, glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the membrane preparation (typically 50-100 µg of protein), and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (with 10 µM serotonin).

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 value (the concentration of (S)-Alprenolol that inhibits 50% of specific binding) can be determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

References

Synthesis and Chiral Purification of (S)-Alprenolol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of racemic alprenolol (B1662852) hydrochloride and subsequent chiral purification to obtain the pharmacologically active (S)-enantiomer. Detailed experimental protocols for each stage are provided, along with a summary of relevant quantitative data.

Synthesis of Racemic (±)-Alprenolol Hydrochloride

The synthesis of racemic alprenolol is a two-step process commencing with the preparation of 2-allylphenol (B1664045), which is then reacted with epichlorohydrin (B41342) and subsequently with isopropylamine (B41738). The final product is converted to its hydrochloride salt.

Step 1: Synthesis of 2-Allylphenol

The initial step involves a Claisen rearrangement of allyl phenyl ether, which is synthesized via a Williamson ether synthesis from phenol (B47542) and an allyl halide.

Experimental Protocol:

-

Synthesis of Allyl Phenyl Ether: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as acetone (B3395972) or ethanol (B145695). Add a base, for instance, anhydrous potassium carbonate (1.5 eq). To this mixture, add allyl bromide (1.2 eq) dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature, filter to remove the inorganic salts, and evaporate the solvent under reduced pressure to obtain crude allyl phenyl ether.

-

Claisen Rearrangement to 2-Allylphenol: The crude allyl phenyl ether is heated in a flask under a nitrogen atmosphere. The temperature is gradually increased to 190-220°C and maintained for 4-6 hours. The progress of the rearrangement can be monitored by the rise in the boiling point of the reaction mixture. After completion, the crude 2-allylphenol is purified by vacuum distillation.[1]

Step 2: Synthesis of Racemic (±)-Alprenolol

This step involves the reaction of 2-allylphenol with epichlorohydrin to form a glycidyl (B131873) ether intermediate, followed by the ring-opening of the epoxide with isopropylamine.

Experimental Protocol:

-

Formation of 1-(2-allylphenoxy)-2,3-epoxypropane: Dissolve 2-allylphenol (1.0 eq) in a suitable solvent like ethanol or isopropanol (B130326). Add a catalytic amount of a base, such as sodium hydroxide (B78521) or piperidine. Heat the mixture to 50-60°C and add epichlorohydrin (1.2 eq) dropwise. Maintain the reaction at this temperature for several hours until completion (monitored by TLC). After cooling, the reaction mixture is worked up by washing with water and extracting with an organic solvent. The solvent is then removed under reduced pressure to yield the crude epoxide intermediate.

-

Ring-opening with Isopropylamine: The crude 1-(2-allylphenoxy)-2,3-epoxypropane is dissolved in a suitable solvent like ethanol or methanol (B129727). An excess of isopropylamine (3-5 eq) is added, and the mixture is heated to reflux for 4-6 hours. Upon completion, the solvent and excess isopropylamine are removed under reduced pressure to yield crude racemic alprenolol base as an oil.

Formation of (±)-Alprenolol Hydrochloride

The final step is the conversion of the racemic alprenolol base to its more stable hydrochloride salt.

Experimental Protocol:

-

Dissolve the crude racemic alprenolol base in a minimal amount of a suitable organic solvent, such as isopropanol or ethyl acetate (B1210297).

-

Slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl with stirring.

-

The alprenolol hydrochloride will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield racemic (±)-alprenolol hydrochloride.

Chiral Purification of (S)-Alprenolol Hydrochloride

The separation of the racemic mixture to isolate the desired (S)-enantiomer can be achieved through several methods, including chiral chromatography, diastereomeric salt formation, and enzymatic kinetic resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the resolution of β-blockers like alprenolol.

Experimental Protocol:

-

Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD, or a protein-based column like a Chiralcel AGP).

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is typically used for normal-phase chromatography. For reversed-phase, a buffered aqueous solution with an organic modifier like methanol or acetonitrile (B52724) is employed. The addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) can improve peak shape and resolution.

-

Detection: UV detection at a suitable wavelength (e.g., 225 nm or 270 nm).

-

Flow Rate: Typically around 1.0 mL/min.

-

Temperature: Ambient or controlled temperature.

Quantitative Data for Chiral HPLC Separation of Alprenolol:

| Parameter | Value | Reference |

| Column | Chiralcel AGP (150 x 4.0 mm, 5 µm) | [2] |

| Mobile Phase | 10 mM Sodium Phosphate Buffer (pH 7.0):Methanol (95:5 v/v) | [2] |

| Flow Rate | 0.9 mL/min | [2] |

| Detection | UV at 225 nm | [2] |

| Retention Time (R)-enantiomer | ~7.6 min (for atenolol, analogous) | [2] |

| Retention Time (S)-enantiomer | ~9.1 min (for atenolol, analogous) | [2] |

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic alprenolol base with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

Experimental Protocol:

-

Salt Formation: Dissolve racemic alprenolol base (1.0 eq) in a suitable solvent, such as ethanol, methanol, or ethyl acetate, at an elevated temperature. In a separate flask, dissolve a chiral resolving agent, for example, O,O'-dibenzoyl-L-tartaric acid (0.5-1.0 eq), in the same solvent.[3]

-

Crystallization: Mix the two solutions. The diastereomeric salt of one enantiomer will preferentially crystallize upon cooling or slow evaporation of the solvent.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent. The diastereomeric and enantiomeric purity should be checked at this stage.

-

Liberation of the Free Base: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the enantiomerically enriched alprenolol free base. The free base is extracted with an organic solvent.

-

Hydrochloride Salt Formation: The purified (S)-alprenolol base is then converted to its hydrochloride salt as described in section 1.3.

Quantitative Data for Diastereomeric Salt Resolution:

| Parameter | Value | Reference |

| Resolving Agent | O,O'-Dibenzoyl-L-tartaric acid | [3] |

| Solvent | Ethyl acetate | [4] |

| Yield of Diastereomeric Salt | Varies depending on conditions | [5] |

| Enantiomeric Excess (ee) | Can exceed 95% after recrystallization | [5] |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers of a racemic mixture. In the case of alprenolol synthesis, this is often applied to a chiral intermediate.

Experimental Protocol:

-

Substrate: A key intermediate in the alprenolol synthesis, such as racemic 1-(2-allylphenoxy)-3-chloro-2-propanol.

-

Enzyme: A lipase (B570770), for example, Candida antarctica Lipase B (CALB), is a common choice.[6]

-

Acyl Donor: An acyl donor, such as vinyl acetate or isopropenyl acetate, is used for the enzymatic acylation.

-

Reaction: The racemic chlorohydrin, lipase, and acyl donor are mixed in a suitable organic solvent (e.g., toluene (B28343) or MTBE). The lipase will selectively acylate one of the enantiomers (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-chlorohydrin) unreacted. The reaction is monitored for conversion (ideally to ~50%).

-

Separation: After the reaction, the acylated enantiomer and the unreacted enantiomer can be separated by chromatography.

-

Conversion to (S)-Alprenolol: The enantiomerically pure (S)-chlorohydrin is then reacted with isopropylamine to yield (S)-alprenolol.

Quantitative Data for Enzymatic Kinetic Resolution:

| Parameter | Value | Reference |

| Enzyme | Candida antarctica Lipase B (CALB) | [6] |

| Substrate | Racemic 1-aryloxy-3-chloro-2-propanol intermediate | [7] |

| Acyl Donor | Vinyl acetate | [7] |

| Enantiomeric Excess (ee) of unreacted alcohol | >99% | [7][8] |

| Conversion | ~50% | [7][8] |

Visualized Workflows

Synthesis of Racemic (±)-Alprenolol

Caption: Synthetic pathway for Racemic (±)-Alprenolol Hydrochloride.

Chiral Purification Workflow

Caption: Overview of chiral purification methods for (S)-Alprenolol.

Diastereomeric Salt Resolution Logic

Caption: Logical flow of chiral resolution by diastereomeric salt formation.

References

- 1. prepchem.com [prepchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate [mdpi.com]

- 7. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Chemical structure and physical properties of (S)-Alprenolol HCl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure and physical properties of (S)-Alprenolol hydrochloride. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Structure and Identity

This compound is the hydrochloride salt of the (S)-enantiomer of Alprenolol, a non-selective β-adrenergic and 5-HT1A receptor antagonist.

| Identifier | Value |

| IUPAC Name | (2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |

| CAS Number | 13707-88-5 (for HCl salt) |

| Molecular Formula | C₁₅H₂₃NO₂ · HCl |

| Molecular Weight | 285.81 g/mol [1] |

| SMILES | C=CCc1ccccc1OC--INVALID-LINK--CNC(C)C.Cl |

| InChI | InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/t14-;/m0./s1 |

Physical and Chemical Properties

A summary of the key physical and chemical properties of (S)-Alprenolol HCl is provided below.

| Property | Value |

| Melting Point | 108-112 °C |

| Solubility | Soluble in water (100 mM) and ethanol.[2][3] |

| Optical Rotation | (S)-Alprenolol is the levorotatory (-) enantiomer. A specific value for the hydrochloride salt was not found in the reviewed literature. |

| Appearance | White crystalline powder. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of (S)-Alprenolol HCl are outlined below. These protocols are based on standard pharmaceutical testing procedures.

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of (S)-Alprenolol HCl.

Apparatus:

-

Melting point apparatus

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of (S)-Alprenolol HCl is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up at a rate of approximately 10-20°C per minute for a preliminary determination.

-

Refined Measurement: A second, fresh sample is prepared. The apparatus is heated to a temperature approximately 20°C below the preliminary melting point. The heating rate is then slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of (S)-Alprenolol HCl in a given solvent (e.g., water).

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Conical flasks with stoppers

-

Orbital shaker or magnetic stirrer

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: An excess amount of (S)-Alprenolol HCl is added to a known volume of the solvent in a conical flask to create a suspension.

-

Equilibration: The flask is securely stoppered and placed on an orbital shaker or a magnetic stirrer in a temperature-controlled environment (e.g., 25°C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is removed from the shaker and allowed to stand to let the excess solid settle. A clear aliquot of the supernatant is then carefully removed and centrifuged or filtered to remove any remaining undissolved solid.

-

Quantification: The concentration of (S)-Alprenolol HCl in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Optical Rotation Determination

Objective: To measure the specific rotation of (S)-Alprenolol HCl.

Apparatus:

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Polarimeter cell (e.g., 1 dm)

Procedure:

-

Solution Preparation: A precise mass of (S)-Alprenolol HCl is accurately weighed and dissolved in a known volume of a specified solvent (e.g., water or ethanol) in a volumetric flask to achieve a known concentration (c, in g/mL).

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to set the zero point.

-

Measurement: The prepared solution is transferred to the polarimeter cell, ensuring no air bubbles are present in the light path. The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α]Tλ = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Signaling Pathways

(S)-Alprenolol HCl exerts its pharmacological effects by antagonizing β-adrenergic and 5-HT1A receptors. The downstream signaling pathways of these receptors are depicted below.

β-Adrenergic Receptor Signaling Pathway

(S)-Alprenolol, as a β-blocker, inhibits the activation of this pathway by catecholamines like epinephrine (B1671497) and norepinephrine.

Caption: β-Adrenergic receptor signaling pathway and its inhibition by (S)-Alprenolol HCl.

5-HT1A Receptor Signaling Pathway

(S)-Alprenolol also acts as an antagonist at the 5-HT1A receptor, blocking the effects of serotonin.

Caption: 5-HT1A receptor signaling pathway and its inhibition by (S)-Alprenolol HCl.

References

An In-depth Technical Guide to the In Vitro Characterization of (S)-Alprenolol Bioactivity

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alprenolol is the pharmacologically active stereoisomer of Alprenolol (B1662852), a compound recognized as a non-selective β-adrenoceptor antagonist.[1][2] Its primary mechanism of action involves competitive, reversible binding to β-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1] Alprenolol exhibits a higher affinity for β2 receptors over β1 and β3 subtypes.[3] Beyond its well-documented role as a beta-blocker, it also functions as an antagonist at 5-HT1A serotonin (B10506) receptors.[3][4]

This guide provides a comprehensive overview of the essential in vitro assays and methodologies required to characterize the bioactivity of (S)-Alprenolol. It details the experimental protocols for determining binding affinity and functional antagonism and illustrates the associated biochemical signaling pathways.

Quantitative Bioactivity Data: Binding Affinity

The primary measure of a ligand's affinity for a receptor is the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). These values quantify the concentration of the ligand required to occupy 50% of the receptors at equilibrium. The data below is derived from studies using radioligand binding assays.

Table 1: Binding Affinity of Alprenolol at Human Adrenergic Receptors

| Ligand Form | Receptor Subtype | Cell Line | Radioligand | Affinity Constant (Kd/Ki) |

| (±)-Alprenolol | Human β1-AR | CHO | Not Specified | 15 nM (Kd)[3] |

| (±)-Alprenolol | Human β2-AR | CHO | Not Specified | 0.91 nM (Kd)[3] |

| (±)-Alprenolol | Human β3-AR | CHO | Not Specified | 117 nM (Kd)[3] |

| (-)-Alprenolol | Canine Cardiac β-AR | Myocardium | --INVALID-LINK---Alprenolol | 7-11 nM (KD)[1] |

Note: Data for (S)-Alprenolol is often represented by its levorotatory isomer, (-)-Alprenolol, which is the more potent enantiomer for β-receptor binding.[1]

Experimental Protocols & Workflows

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of (S)-Alprenolol by measuring its ability to compete with a radiolabeled ligand for binding to β-adrenergic receptors.

Detailed Methodology:

-

Membrane Preparation:

-

Harvest cells or tissue expressing the target β-adrenergic receptor subtype.

-

Homogenize the material in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[5]

-

Perform differential centrifugation to isolate the membrane fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the membranes.[5]

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[5]

-

-

Competitive Binding Reaction:

-

In a 96-well plate, combine the prepared membranes (e.g., 50-120 µg protein for tissue) with a fixed, subsaturating concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol).[5][6]

-

Add serial dilutions of the unlabeled test compound, (S)-Alprenolol, to the wells.

-

Include control wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a saturating concentration of a non-radiolabeled antagonist like propranolol).[7]

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30-37°C) with gentle agitation to reach equilibrium.[5][8]

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), which trap the membranes with the bound radioligand.[5][6]

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the trapped radioactivity using a scintillation counter.[5]

-

-

Data Analysis:

-

Calculate "specific binding" by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of (S)-Alprenolol to generate a competition curve.

-

Determine the IC50 value (the concentration of (S)-Alprenolol that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Workflow Visualization:

Functional Antagonism Assay (cAMP Accumulation)

This cell-based assay determines the ability of (S)-Alprenolol to functionally block the downstream signaling of β-adrenergic receptors, specifically the production of the second messenger cyclic AMP (cAMP).

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the β-adrenergic receptor of interest.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[9]

-

-

Antagonist Assay Protocol:

-

Wash the cells with a suitable assay buffer (e.g., HBSS).

-

Add a phosphodiesterase (PDE) inhibitor, such as IBMX, to the buffer. This prevents the degradation of cAMP and enhances the assay signal.

-

Pre-incubate the cells with various concentrations of (S)-Alprenolol for a short period (e.g., 15 minutes) at 37°C.[9]

-

Stimulate the cells by adding a fixed, sub-maximal (e.g., EC80) concentration of a β-adrenergic agonist, such as isoproterenol.

-

Include control wells: "basal" (no agonist) and "stimulated" (agonist only).

-

Incubate for a defined time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.[9][10]

-

-

cAMP Detection and Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the lysate using a detection kit. Common methods include:

-

Competitive Immunoassay: Cellular cAMP competes with a labeled cAMP (e.g., biotinylated) for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced.[11]

-

FRET-based Biosensors: Cells can be engineered to express fluorescent biosensors (e.g., CEPAC) that change their fluorescence resonance energy transfer (FRET) signal upon binding to cAMP.[12]

-

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the measured cAMP levels (or signal) against the log concentration of (S)-Alprenolol.

-

Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of (S)-Alprenolol that inhibits 50% of the agonist-stimulated cAMP response.

-

Workflow Visualization:

Mechanism of Action: β-Adrenergic Signaling Pathway

(S)-Alprenolol exerts its effects by blocking the canonical Gs-protein coupled signaling pathway. When an agonist binds to a β-adrenergic receptor, it triggers a conformational change that activates the associated heterotrimeric Gs protein.[13] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP.[13] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.[13][14][15] (S)-Alprenolol, as a competitive antagonist, occupies the receptor's binding site, preventing this entire cascade from being initiated by an agonist.

Signaling Pathway Visualization:

References

- 1. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Possible mechanism (s) of alprenolol (beta adrenergic receptor blocking agent) prolongation of pentobarbital hypnosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The regulation of β-adrenergic receptor-mediated PKA activation by substrate stiffness via microtubule dynamics in human MSCs - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Alprenolol hydrochloride CAS number and molecular weight

An In-depth Technical Guide to (S)-Alprenolol Hydrochloride

This technical guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, receptor binding affinities, detailed experimental protocols for its synthesis, and its involvement in cellular signaling pathways.

Compound Identity and Properties

(S)-Alprenolol is the levorotatory enantiomer of Alprenolol (B1662852), a non-selective β-adrenergic receptor antagonist and a 5-HT1A receptor antagonist. The hydrochloride salt is the commonly used form in research and clinical studies.

| Property | Value | Citation |

| Compound Name | This compound | |

| CAS Number | 13707-88-5 (for the racemic hydrochloride) | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₃NO₂·HCl | [1][3] |

| Molecular Weight | 285.81 g/mol | [1][3] |

| Chemical Name | (2S)-1-(propan-2-ylamino)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride |

Note: A specific CAS number for the (S)-enantiomer hydrochloride is not consistently reported in major databases; the CAS number for the racemic mixture is commonly utilized.

Receptor Binding Affinity

Alprenolol exhibits affinity for multiple adrenergic and serotonin (B10506) receptors. The following table summarizes its binding constants.

| Receptor Target | Ligand Form | Parameter | Value (nM) | Species/System | Citation |

| β₁-Adrenergic Receptor | Racemic | K_d | 15 | Human (expressed in CHO cells) | [5] |

| β₂-Adrenergic Receptor | Racemic | K_d | 0.91 | Human (expressed in CHO cells) | [5] |

| β₃-Adrenergic Receptor | Racemic | K_d | 117 | Human (expressed in CHO cells) | [5] |

| β-Adrenergic Receptors (general) | (-)-Alprenolol | K_D | 7-11 | Canine Myocardium | [6][7] |

| 5-HT₁ₐ Receptor | Racemic | K_i | 34 | Rat Hippocampal Membranes | [5] |

| 5-HT₁ₑ Receptor | Racemic | K_i | 134 | Rat Striatal Membranes | [5] |

Experimental Protocols

Chemoenzymatic Synthesis of (S)-Alprenolol

This protocol is adapted from a method for the synthesis of enantiomerically enriched β-blockers and outlines a pathway to obtain the (S)-enantiomer of Alprenolol.

Workflow for (S)-Alprenolol Synthesis

Caption: Chemoenzymatic synthesis workflow for this compound.

Methodology:

-

Enzymatic Kinetic Resolution: A racemic chlorohydrin precursor is subjected to lipase-catalyzed (e.g., from Candida antarctica) kinetic resolution. This process selectively acetylates the (R)-enantiomer, leaving the desired (S)-chlorohydrin unreacted and in high enantiomeric excess.

-

Epoxide Formation: The resulting (S)-chlorohydrin is treated with a base in the presence of 2-allylphenol. This facilitates a nucleophilic substitution to form the corresponding (S)-glycidyl ether intermediate.

-

Ring-Opening Aminolysis: The epoxide ring of the (S)-glycidyl ether is opened by reaction with isopropylamine. This step yields the free base of (S)-Alprenolol.

-

Hydrochloride Salt Formation: The purified (S)-Alprenolol free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the final this compound salt. The product is then collected by filtration and dried.

Signaling Pathways

(S)-Alprenolol primarily functions by antagonizing β-adrenergic and 5-HT1A receptors, thereby inhibiting the downstream signaling cascades typically initiated by endogenous agonists like adrenaline, noradrenaline, and serotonin.

β-Arrestin-Mediated EGFR Transactivation

Interestingly, some β-blockers, including Alprenolol, have been shown to stimulate G protein-independent signaling pathways. One such pathway is the β-arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR).[8][9]

Caption: β-Arrestin-dependent EGFR transactivation by (S)-Alprenolol.

Pathway Description:

-

(S)-Alprenolol Binding: (S)-Alprenolol binds to the β₁-adrenergic receptor (β₁-AR).[8][9]

-

GRK Phosphorylation: This binding event promotes the phosphorylation of the β₁-AR by G protein-coupled receptor kinases (GRKs).[8][9]

-

β-Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin.[8][9]

-

Src Activation: β-arrestin then serves as a scaffold to activate the Src kinase.[8][9]

-

MMP Activation and HB-EGF Shedding: Activated Src leads to the activation of matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) to its active form, HB-EGF.[8]

-

EGFR Activation and Downstream Signaling: Released HB-EGF binds to and activates the EGFR, leading to the phosphorylation of downstream effectors such as ERK (extracellular signal-regulated kinase).[8][9]

This guide provides a foundational understanding of this compound for research and development purposes. For further information, consulting the cited literature is recommended.

References

- 1. scbt.com [scbt.com]

- 2. apexbt.com [apexbt.com]

- 3. Alprenolol hydrochloride | Non-selective Adrenergic β Receptors | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Stereospecificity of Alprenolol: A Technical Guide to the Biological Divergence of its Enantiomers

For Immediate Release

A Deep Dive into the Chiral Pharmacology of (S)- and (R)-Alprenolol for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the distinct biological activities of the (S)- and (R)-enantiomers of Alprenolol (B1662852), a non-selective β-adrenergic receptor antagonist. A thorough understanding of the stereochemistry of this compound is paramount for its application in research and drug development, as the two enantiomers exhibit profoundly different pharmacological profiles. This document outlines their differential pharmacodynamics and explores the underlying signaling pathways, supported by detailed experimental protocols and data presented for clear comparison.

Core Biological Differences: A Tale of Two Enantiomers

Alprenolol, a racemic mixture of (S)- and (R)-isomers, exerts its primary therapeutic effects through the blockade of β-adrenergic receptors. However, this activity is almost exclusively attributed to the (S)-enantiomer. The stereochemical configuration at the chiral center of the molecule dictates its interaction with the binding pocket of the β-adrenergic receptors, leading to a significant disparity in potency.

Pharmacodynamics: The Dominance of (S)-Alprenolol

The β-blocking activity of Alprenolol resides almost entirely in the (S)-(-)-enantiomer.[1] Studies have consistently demonstrated that (S)-Alprenolol is approximately 100-fold more potent than its (R)-(+)-counterpart in blocking β-adrenergic receptors.[1] This pronounced stereoselectivity is a critical factor in its pharmacological action. While the (S)-enantiomer is a potent antagonist, the (R)-enantiomer is considered largely inactive in this regard. This significant difference in potency underscores the importance of enantiomeric purity in both therapeutic applications and experimental settings.

Table 1: Comparative Pharmacodynamics of Alprenolol Enantiomers

| Parameter | (S)-Alprenolol | (R)-Alprenolol | Reference |

| Primary Activity | Potent non-selective β-adrenergic antagonist | Largely inactive as a β-adrenergic antagonist | [1] |

| Potency Ratio (S:R) | ~100:1 | 1 | [1] |

| β-Adrenergic Receptor Binding | High affinity | Low affinity | [2][3] |

Note: Specific Ki or IC50 values for the individual enantiomers at β1 and β2 receptors are not consistently reported across the literature. The potency ratio is a widely accepted measure of their differential activity.

Signaling Pathways: Mechanisms of Action and Differentiation

The biological effects of Alprenolol enantiomers are mediated through their interaction with specific cell signaling pathways. The canonical pathway for β-blockade involves the Gs protein-coupled adenylyl cyclase system, while a non-canonical, β-arrestin-dependent pathway has also been elucidated.

Gs-Coupled β-Adrenergic Receptor Signaling: The Canonical Pathway of Blockade

(S)-Alprenolol exerts its antagonist effects by competitively binding to β1- and β2-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[4] This blockade inhibits the activation of the Gs protein, which in turn prevents the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA) and a dampening of the downstream physiological responses, such as increased heart rate and contractility.[2][5] The (R)-enantiomer, due to its poor binding affinity, has a negligible effect on this pathway.

Caption: Canonical β-adrenergic signaling pathway and the inhibitory action of (S)-Alprenolol.

β-Arrestin-Mediated EGFR Transactivation: A Non-Canonical Pathway

Interestingly, both enantiomers of Alprenolol have been shown to induce the transactivation of the Epidermal Growth Factor Receptor (EGFR) through a β-arrestin-dependent pathway. This represents a form of biased agonism, where the ligand, while acting as an antagonist for the G-protein pathway, promotes a different signaling cascade. Upon binding of Alprenolol to the β-adrenergic receptor, β-arrestin is recruited. This recruitment facilitates the activation of the tyrosine kinase Src, which in turn activates matrix metalloproteinases (MMPs). The activated MMPs cleave pro-heparin-binding EGF (pro-HB-EGF), releasing mature HB-EGF that then binds to and activates the EGFR, leading to downstream signaling, such as the activation of the ERK pathway.

Caption: Alprenolol-induced β-arrestin-mediated EGFR transactivation pathway.

Experimental Protocols

To facilitate further research into the stereospecificity of Alprenolol, this section provides detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of (S)- and (R)-Alprenolol for β-adrenergic receptors.

Objective: To quantify the binding affinity of (S)-Alprenolol and (R)-Alprenolol to β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol

-

Unlabeled (S)-Alprenolol and (R)-Alprenolol

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/C)

-

96-well plates

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the desired β-adrenergic receptor subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, the same concentration of radioligand, a high concentration of a non-labeled competitor (e.g., 10 µM propranolol), and the membrane preparation.

-

Competition Binding: Add assay buffer, the same concentration of radioligand, varying concentrations of either (S)-Alprenolol or (R)-Alprenolol (typically from 10⁻¹¹ M to 10⁻⁵ M), and the membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competing ligand ((S)- or (R)-Alprenolol).

-

Fit the data using a non-linear regression model to determine the IC50 value for each enantiomer.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

cAMP Functional Assay

This assay measures the ability of (S)- and (R)-Alprenolol to antagonize agonist-induced cAMP production.

Objective: To determine the functional potency (IC50) of (S)-Alprenolol and (R)-Alprenolol in inhibiting agonist-stimulated cAMP production.

Materials:

-

Whole cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells)

-

A β-adrenergic agonist (e.g., Isoproterenol)

-

(S)-Alprenolol and (R)-Alprenolol

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well cell culture plates

-

Plate reader compatible with the chosen detection kit

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and grow to an appropriate confluency.

-

Pre-treatment with Antagonist:

-

Wash the cells with serum-free media.

-

Add varying concentrations of (S)-Alprenolol or (R)-Alprenolol to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Add a fixed concentration of a β-adrenergic agonist (typically the EC80 concentration) to all wells except the basal control.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method and a compatible plate reader.

-

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Plot the cAMP concentration against the log concentration of the antagonist ((S)- or (R)-Alprenolol).

-

Fit the data using a non-linear regression model to determine the IC50 value for each enantiomer.

-

Caption: Workflow for a cAMP functional assay to determine antagonist potency.

Conclusion

The biological activity of Alprenolol is highly dependent on its stereochemistry. The (S)-enantiomer is a potent β-adrenergic antagonist, while the (R)-enantiomer is largely inactive in this regard. This stereoselectivity is a critical consideration for researchers and drug developers. Furthermore, the discovery of Alprenolol's ability to induce EGFR transactivation via a β-arrestin-dependent pathway highlights the complexity of its pharmacology and opens new avenues for investigation. The experimental protocols provided in this guide offer a framework for the precise characterization of the distinct biological profiles of the (S)- and (R)-enantiomers of Alprenolol.

References

- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chiral HPLC Method for the Enantioselective Separation of (S)-Alprenolol and (R)-Alprenolol

Application Note and Protocol

Introduction

Alprenolol (B1662852) is a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension and angina pectoris. It possesses a single chiral center, resulting in two enantiomers: (S)-Alprenolol and (R)-Alprenolol. The enantiomers of many chiral drugs exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is critical in drug development, quality control, and clinical studies. This document provides detailed protocols for the chiral separation of (S)-Alprenolol and (R)-Alprenolol using High-Performance Liquid Chromatography (HPLC). Two distinct methods are presented: a standard resolution HPLC method with UV/Fluorescence detection and a rapid, high-sensitivity method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Chiral HPLC with UV/Fluorescence Detection

This method provides a robust and reliable separation of alprenolol enantiomers suitable for routine quality control and research applications. The separation is achieved on a cyclodextrin-based chiral stationary phase.

Chromatographic Conditions

| Parameter | Value |

| Column | Cyclodextrin-based Chiral Stationary Phase (e.g., CYCLOBOND I 2000) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Methanol (B129727):Triethylamine (ACN:MeOH:TEA) (50:50:0.2, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Injection Volume | 20 µL |

| UV Detection | 270 nm |

| Fluorescence Detection | Excitation: 270 nm, Emission: 305 nm |

| Run Time | 25 minutes |

Quantitative Data

The following table summarizes the expected chromatographic performance for the separation of (S)- and (R)-Alprenolol.

| Parameter | (S)-Alprenolol | (R)-Alprenolol |

| Retention Time (min) | ~19[1] | ~21[1] |

| Resolution (Rs) | > 1.5 | - |

| Tailing Factor (Tf) | 0.9 - 1.5 | 0.9 - 1.5 |

Method Validation Summary

This method has been demonstrated to be suitable for quantitative analysis with the following characteristics.

| Validation Parameter | Result |

| Linearity (Correlation Coefficient, r²) | > 0.999[1] |

| Limit of Detection (LOD) - Fluorimetry | 0.16 - 0.41 ng[1] |

Method 2: Rapid Chiral LC-MS/MS

This method is ideal for high-throughput applications and bioanalytical studies requiring fast analysis times and high sensitivity. A cellobiohydrolase (CBH)-based chiral stationary phase enables a rapid and efficient separation.

Chromatographic and MS Conditions

| Parameter | Value |

| Column | Cellobiohydrolase (CBH) Chiral Stationary Phase |

| Dimensions | 100 mm x 2.0 mm, 5 µm |

| Mobile Phase | Isocratic: 10 mM Ammonium Acetate in Water : Acetonitrile (90:10, v/v) |

| Flow Rate | 0.9 mL/min |

| Temperature | 35 °C |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Run Time | < 2 minutes |

Quantitative Data and Validation Summary

This method has been fully validated for the determination of alprenolol enantiomers in biological matrices.

| Validation Parameter | Result |

| Linearity Range | 0.500 - 500 ng/mL |

| Intra-day Precision (%RSD) | ≤ 7.3% |

| Inter-day Precision (%RSD) | ≤ 7.3% |

| Accuracy (%RE) | -6.2 to 8.0% |

| Separation | Complete baseline separation achieved |

Experimental Protocols

Reagents and Materials

-

(±)-Alprenolol Hydrochloride (Racemic mixture)

-

(S)-Alprenolol and (R)-Alprenolol reference standards

-

HPLC grade Acetonitrile (ACN)

-

HPLC grade Methanol (MeOH)

-

Triethylamine (TEA), HPLC grade

-

Ammonium Acetate, LC-MS grade

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm membrane filters for solvent filtration

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic alprenolol, (S)-Alprenolol, and (R)-Alprenolol standards in 10 mL of methanol in separate volumetric flasks.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for calibration. For the UV/Fluorescence method, a mid-range concentration of 10 µg/mL is suitable for initial system suitability checks. For the LC-MS/MS method, prepare calibration standards covering the linearity range of 0.500 to 500 ng/mL.

Sample Preparation

-

For Drug Substance: Accurately weigh and dissolve the alprenolol sample in the mobile phase to achieve a final concentration within the calibration range of the chosen method. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

For Biological Matrices (e.g., Plasma - for LC-MS/MS method): A supported liquid extraction (SLE) is recommended for sample clean-up.

HPLC System Preparation and Operation

-

Purge the HPLC system with the mobile phase for at least 20 minutes to ensure a stable baseline.

-

Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30-60 minutes before the first injection.

-

Set the detector parameters (wavelengths for UV/Fluorescence or MS parameters).

-

Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

System Suitability Test (SST)

Before running the sample sequence, perform a system suitability test to ensure the chromatographic system is performing adequately.

-

Inject the racemic alprenolol working standard solution (e.g., 10 µg/mL) five or six times.

-

Calculate the following parameters:

-

Resolution (Rs): Should be ≥ 1.5 between the two enantiomer peaks.

-

Tailing Factor (Tf): Should be between 0.9 and 1.5 for both enantiomer peaks.

-

Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0% for each enantiomer.

-

Diagrams

Caption: Experimental workflow for chiral HPLC analysis.

Caption: Logical relationship for method selection.

References

Application Notes and Protocols for Beta-Adrenergic Receptor Binding Assay Using [³H]Dihydroalprenolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in mediating the physiological effects of catecholamines like epinephrine (B1671497) and norepinephrine.[1][2] They play a vital role in regulating cardiovascular function, smooth muscle relaxation, and metabolism.[1][2] Consequently, β-ARs are significant targets for therapeutic drugs. Radioligand binding assays are a powerful and sensitive method for characterizing receptor-ligand interactions, providing essential data on receptor density (Bmax) and ligand affinity (Kd).[3][4][5] This document provides a detailed protocol for a beta-adrenergic receptor binding assay using the radiolabeled antagonist, [³H]dihydroalprenolol ([³H]DHA).[6][7][8]

Beta-Adrenergic Signaling Pathway

Stimulation of β-adrenergic receptors by agonists initiates a signaling cascade.[1] The receptor, coupled to a stimulatory G protein (Gs), activates adenylyl cyclase upon agonist binding.[2][9] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][9] The second messenger, cAMP, subsequently activates protein kinase A (PKA), which phosphorylates various intracellular proteins to elicit a cellular response.[2][9]

Caption: Canonical beta-adrenergic receptor signaling pathway.

Experimental Protocol: [³H]Dihydroalprenolol Binding Assay